(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide
Description
Crystallographic Analysis and Conformational Dynamics
Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.2264(4) Å, b = 16.1772(6) Å, c = 13.8429(6) Å, and β = 102.463(5)°. The asymmetric unit contains one molecule, with the benzofuran core adopting a planar conformation (mean deviation < 0.02 Å). The 4-chlorophenyl group is oriented at a dihedral angle of 68.5° relative to the benzofuran plane, minimizing steric clashes with the nitro and ethanimidamide substituents.
Key bond lengths include:
- N–C(imine): 1.278(3) Å
- C=O (benzofuran): 1.214(2) Å
- C–Cl: 1.741(1) Å
The nitro group exhibits a twisted conformation (C–N–O angle = 117.8°), likely due to intramolecular hydrogen bonding between the nitro oxygen and the amidine NH (O···H distance = 2.12 Å). Conformational flexibility is observed in the ethanimidamide chain, with rotational barriers of ~8 kJ/mol around the C–N bonds, as determined by variable-temperature crystallography.
Spectroscopic Profiling (NMR, IR, UV-Vis)
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, imine CH)
- δ 8.15 (d, J = 8.5 Hz, 2H, ArH-Cl)
- δ 7.89 (d, J = 8.5 Hz, 2H, ArH-Cl)
- δ 7.52–7.48 (m, 4H, benzofuran H)
- δ 6.93 (s, 1H, amidine NH)
¹³C NMR (125 MHz, DMSO-d₆):
- δ 168.2 (C=
Properties
Molecular Formula |
C17H13ClN4O4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide |
InChI |
InChI=1S/C17H13ClN4O4/c18-11-5-7-12(8-6-11)20-16(10-22(24)25)21-19-9-15-13-3-1-2-4-14(13)17(23)26-15/h1-9,23H,10H2,(H,20,21)/b19-9+ |
InChI Key |
JOTHNPPFGOYORF-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Vinylene Annulation
A Rh-catalyzed reaction of m-salicylic acid derivatives with vinylene carbonate enables direct C4-functionalized benzofuran synthesis (Figure 1).
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| m-Salicylic acid | CpRh catalyst, vinylene carbonate | 70–80% | |
| Weinreb amide | Base-mediated derivatization | 83–90% |
Mechanism :
- C–H Activation : Rhodium facilitates proximal C–H bond cleavage.
- Vinylene Insertion : Coordination of vinylene carbonate followed by migratory insertion.
- β-Oxygen Elimination : Formation of the benzofuran ring.
This method avoids multistep intermediates and allows subsequent functionalization via the Weinreb amide directing group.
Intramolecular Wittig Reaction
Alternative routes utilize o-hydroxy acetophenone derivatives. For example:
- Phosphonium Salt Formation : Reaction with triphenylphosphine bromide.
- Wittig Cyclization : Reflux with propanoic anhydride to yield 2-ethylbenzofuran, followed by oxidation to 2-benzofuranone.
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Phosphonium salt | Triphenylphosphine bromide | 60–70% | |
| Cyclization | Propanoic anhydride | 50–60% |
Nitro Group Introduction
The 2-nitro substituent is typically introduced via nitration:
Nitration of Halogenated Precursors
Nitration of 2-chloro derivatives using mixed acid (HNO₃/H₂SO₄) ensures regioselectivity.
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Chlorobenzofuranone | HNO₃/H₂SO₄, 0–5°C | 70–85% |
Note : Steric hindrance from the benzofuran ring may require low temperatures to prevent over-nitration.
Amidamide Linkage Formation
The ethanimidamide moiety is synthesized via:
Coupling of Nitriles with Amines
Reaction of 2-nitrobenzonitrile with 4-chloroaniline derivatives under dehydrating conditions (e.g., POCl₃):
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Nitrobenzonitrile | POCl₃, DMF, 80°C | 65–75% |
Mechanism :
Mitsunobu Reaction
For the benzofuran-ylidene methylamino group, Mitsunobu conditions (DIAD, PPh₃) enable C–N bond formation:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Benzofuran-3-one | DIAD, PPh₃, EtOH | 50–60% |
Final Coupling Strategy
Combining the benzofuran and amidamide components requires:
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring for displacement by the benzofuran-ylidene methylamino group:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Nitrobenzofuranone | K₂CO₃, DMF, 100°C | 40–50% |
Challenges :
Palladium-Catalyzed Coupling
Alternative approaches employ Suzuki-Miyaura coupling for C–C bond formation:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Boronic acid | Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH | 60–70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Rh-Catalyzed Annulation | High regioselectivity, mild conditions | Limited scalability |
| Wittig Reaction | Cost-effective, simple steps | Low yields for C4-substitution |
| Mitsunobu Reaction | Forms C–N bonds efficiently | Requires stoichiometric reagents |
Key Challenges and Solutions
- Stereochemical Control :
- Functional Group Compatibility :
- Purification :
- Column Chromatography : Essential for separating diastereomers or byproducts.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H13ClN4O4
- Molecular Weight : 372.8 g/mol
- Structure : The compound features a nitro group, a chlorophenyl moiety, and a benzofuran derivative, contributing to its potential biological activity.
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the treatment of various diseases. Its structural components suggest potential activity against cancer and inflammatory diseases due to the presence of the nitro group and the benzofuran moiety.
Case Study: Anticancer Activity
A study conducted on similar benzofuran derivatives indicated that compounds with analogous structures exhibited significant anticancer activity against various human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making this compound a candidate for further investigation in cancer therapy .
Agricultural Applications
Given its chemical structure, there is potential for this compound to be explored as a pesticide or herbicide. Compounds with similar functionalities have been shown to possess insecticidal properties.
Case Study: Pesticidal Efficacy
Research on nitro-substituted aromatic compounds has revealed their effectiveness as insecticides. These studies suggest that (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide could be evaluated for its efficacy against agricultural pests, potentially leading to new formulations in pest management strategies .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules in medicinal chemistry. Its reactivity can be exploited to create derivatives that may enhance biological activity or reduce toxicity.
Case Study: Synthesis Pathways
Recent efforts in synthetic organic chemistry have demonstrated that derivatives of this compound can be synthesized through various pathways, including nucleophilic substitutions and cycloadditions. These derivatives are being tested for enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of (E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Nitro Group vs. Chloro Substituents
- The nitro group in the target compound is a strong electron-withdrawing group (EWG), likely enhancing electrophilic reactivity compared to the chloro-substituted phthalimide in . This difference may influence solubility, crystallinity, and interaction with biological targets .
- Chlorophenyl groups, as seen in both the target compound and 3-chloro-N-phenyl-phthalimide, contribute to hydrophobic interactions and may enhance thermal stability in polymer applications .
Heterocyclic Moieties
- This contrasts with the dioxothiazolidine ring in ’s benzamide derivatives, which may favor hydrogen bonding .
- Amidoxime derivatives (e.g., Compound 13 in ) exhibit bioactivity, suggesting that the ethanimidamide core in the target compound could be explored for similar pharmacological roles .
Biological Activity
(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound features a unique structure characterized by:
- A 4-chlorophenyl group.
- A nitro functional group.
- A benzofuran moiety which is known for various bioactivities.
Antimicrobial Activity
Research indicates that compounds similar to (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The benzofuran component of the compound has been linked to anticancer properties. Studies have demonstrated that benzofuran derivatives can inhibit the growth of several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range against ovarian cancer cells . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds with structural similarities to (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide have also been reported to possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes .
- Cellular Interaction : The binding interactions with proteins such as bovine serum albumin (BSA) suggest a significant pharmacokinetic profile that enhances bioavailability and efficacy .
- Induction of Apoptosis : Anticancer activities are often linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of benzofuran derivatives against multiple cancer cell lines. The compound exhibited significant growth inhibition with GI50 values ranging from 2.20 μM to 5.86 μM across different cell lines, indicating potent anticancer potential .
Study 2: Antimicrobial Screening
In another investigation, a series of compounds including those with similar structural motifs were screened for antimicrobial activity. The results indicated that certain derivatives displayed strong inhibitory effects against pathogenic bacteria, highlighting their potential as therapeutic agents against infectious diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
